Synthesis Yield Trade‑Off: Formamido vs. Acetamido in Reductive Acylation
In the same experimental protocol using zinc reduction of diethyl oximinomalonate, diethyl formamidomalonate was obtained in 87.3% yield, while diethyl acetamidomalonate was obtained in 100% yield [1]. This 12.7 percentage‑point difference in isolated yield is a direct process‑economics consideration. The formamido variant trades some synthetic efficiency for the distinct reactivity profile documented in other evidence dimensions.
| Evidence Dimension | Isolated yield from diethyl oximinomalonate reduction |
|---|---|
| Target Compound Data | 87.3% |
| Comparator Or Baseline | Diethyl acetamidomalonate: 100% |
| Quantified Difference | −12.7 percentage points |
| Conditions | Zinc reduction with formic acid (target) vs. zinc, acetic acid, acetic anhydride (comparator) |
Why This Matters
This yield differential informs procurement for routes where the formamido group's specific reactivity is required despite lower step efficiency.
- [1] Shaw, K. N. F.; Nolan, C. Improved Preparation of Diethyl Oximino-, Formamido- and Acetamidomalonates. J. Org. Chem. 1957, 22 (12), 1668–1670. View Source
